molecular formula C19H19Cl3N2O B2937023 N-[2-(azepan-1-yl)-5-chlorophenyl]-2,4-dichlorobenzamide CAS No. 383146-68-7

N-[2-(azepan-1-yl)-5-chlorophenyl]-2,4-dichlorobenzamide

Cat. No.: B2937023
CAS No.: 383146-68-7
M. Wt: 397.72
InChI Key: DSOLHFDHNNAYAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(azepan-1-yl)-5-chlorophenyl]-2,4-dichlorobenzamide is a chemical compound with the molecular formula C19H19Cl3N2O It is characterized by the presence of an azepane ring, a chlorophenyl group, and a dichlorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(azepan-1-yl)-5-chlorophenyl]-2,4-dichlorobenzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 2-(azepan-1-yl)-5-chloroaniline. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) may be employed to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(azepan-1-yl)-5-chlorophenyl]-2,4-dichlorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction reactions can lead to the formation of different functionalized derivatives .

Scientific Research Applications

N-[2-(azepan-1-yl)-5-chlorophenyl]-2,4-dichlorobenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(azepan-1-yl)-5-chlorophenyl]-2,4-dichlorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(azepan-1-yl)-5-chlorophenyl]-2,4-dichlorobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features make it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[2-(azepan-1-yl)-5-chlorophenyl]-2,4-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl3N2O/c20-13-5-7-15(16(22)11-13)19(25)23-17-12-14(21)6-8-18(17)24-9-3-1-2-4-10-24/h5-8,11-12H,1-4,9-10H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSOLHFDHNNAYAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=C(C=C(C=C2)Cl)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.